2,5-Dichloro-3-nitrobenzoic acid
Overview
Description
2,5-Dichloro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H3Cl2NO4. It is a derivative of benzoic acid, where two chlorine atoms and one nitro group are substituted at the 2, 5, and 3 positions, respectively. This compound is known for its applications in various chemical reactions and its role in scientific research.
Synthetic Routes and Reaction Conditions:
Nitration of 2,5-Dichlorobenzoic Acid: One common method involves the nitration of 2,5-dichlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 3-position.
Industrial Production: Industrially, this compound can be synthesized by reacting 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid at a reaction temperature of at least 150°C.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alkoxides, to form substituted derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products:
Reduction: 2,5-Dichloro-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Mechanism of Action
- The primary targets of 2,5-Dichloro-3-nitrobenzoic acid are not well-documented in the literature. However, it is commonly used in organic synthesis . Further research is needed to identify specific molecular targets.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of plant physiology. It has been studied for its effects on polar auxin transport, a crucial process in plant growth and development . The compound interacts with proteins involved in auxin transport, such as PIN-FORMED (PIN) proteins, which are responsible for the directional flow of the plant hormone auxin. By inhibiting the function of these proteins, this compound can alter the distribution of auxin within plant tissues, affecting growth patterns and developmental processes.
Cellular Effects
The effects of this compound on cellular processes extend beyond plant physiology. In various cell types, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes related to stress responses and metabolic pathways . Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic processes, potentially leading to alterations in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitro group in the compound can participate in redox reactions, influencing the activity of enzymes and other proteins. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in cellular processes, such as reduced enzyme activity and altered metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as tissue damage and disruption of normal cellular activities.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can undergo reduction and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can affect the overall metabolic flux and influence the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its availability and activity in different cellular compartments . The transport and distribution of this compound are critical for its biological effects, as they determine the concentration of the compound in target tissues and cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . The localization of this compound can impact its activity and function, as different cellular compartments provide distinct environments for biochemical interactions.
Scientific Research Applications
Comparison with Similar Compounds
2,6-Dichloro-3-nitrobenzoic Acid: Similar in structure but with chlorine atoms at the 2 and 6 positions.
3-Nitrobenzoic Acid: Lacks the chlorine substituents.
2,5-Dichlorobenzoic Acid: Lacks the nitro group.
Uniqueness: 2,5-Dichloro-3-nitrobenzoic acid is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,5-dichloro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAXYMOBWXOEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041372 | |
Record name | 2,5-Dichloro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-86-8 | |
Record name | 2,5-Dichloro-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DICHLORO-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RXK12D272 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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